5-Fluoro-N-(2-(4-(2-Oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidin-1-yl)ethyl)-1H-indole-2-carboxamide, commonly referred to as FIPI, is a small molecule inhibitor primarily known for its ability to inhibit the activity of Phospholipase D (PLD) enzymes, specifically the PLD1 and PLD2 isoforms. [] It has emerged as a valuable tool in scientific research for investigating the role of PLD signaling in various cellular processes and diseases. [] While other PLD inhibitors exist, FIPI is notable for its high potency and selectivity. [] This compound plays a crucial role in studying biological processes involving PLD and has potential implications for understanding various diseases.
FIPI is classified as a phospholipase D inhibitor. It is particularly noted for its ability to inhibit the activity of phospholipase D1 and phospholipase D2, which play significant roles in cellular signaling pathways. The compound has been utilized in various biological studies to elucidate the functions of phospholipase D in cellular processes such as migration, proliferation, and secretion of proteins like insulin .
The synthesis of FIPI involves several steps that have been documented in the literature. According to Monovich et al. (2007), FIPI can be synthesized through a multi-step process that includes the formation of the indole ring and subsequent modifications to introduce the fluorine atom and des-chlorohalopemide moiety. The final product is purified using preparative high-performance liquid chromatography (HPLC) with a gradient elution method involving methanol and trifluoroacetic acid .
FIPI has a complex molecular structure characterized by its indole core and halopemide modifications. The molecular formula for FIPI is , with a molecular weight of approximately 233.67 g/mol. The compound features a fluorine atom at the 5-position of the indole ring, which is essential for its biological activity.
The molecular structure has been confirmed through various spectroscopic techniques, ensuring that it possesses the expected functional groups necessary for inhibiting phospholipase D activity .
FIPI primarily functions as an inhibitor in biochemical reactions involving phospholipase D. It disrupts the hydrolysis of phosphatidylcholine to produce phosphatidic acid, thereby affecting downstream signaling pathways. In studies involving human embryonic kidney cells, FIPI treatment resulted in significant reductions in phosphatidic acid levels when cells were stimulated with phorbol myristate acetate (PMA) .
FIPI exerts its inhibitory effects on phospholipase D by binding to the enzyme's active site or an allosteric site, preventing substrate access or altering enzyme conformation. This inhibition leads to decreased production of phosphatidic acid from phosphatidylcholine, which is crucial for various cellular signaling processes such as cell migration and growth factor signaling .
FIPI exhibits several noteworthy physical and chemical properties:
FIPI has found utility in various scientific research areas:
FIPI serves as a valuable tool for researchers aiming to dissect the complex roles of lipid signaling pathways in health and disease .
Phospholipase D (PLD) enzymes are ubiquitous phosphodiesterases that catalyze the hydrolysis of phosphatidylcholine (PC) into the lipid second messenger phosphatidic acid (PA) and free choline [1] [3]. Mammals express six PLD isoforms (PLD1-6), with PLD1 and PLD2 belonging to the "classical" HKD motif-containing family characterized by conserved catalytic sequences (HxKxxxxD) essential for enzymatic activity [1] [6]. PLD1 localizes primarily to the Golgi, endosomes, and secretory vesicles, while PLD2 shows predominant plasma membrane association [1] [6]. Both isoforms require the cofactor phosphatidylinositol 4,5-bisphosphate (PIP2) for activation but differ in basal activity: PLD1 exhibits low basal activity requiring stimulation by small GTPases (ARF, Rho) or protein kinase C (PKC), whereas PLD2 displays high constitutive activity [1] [8].
Table 1: Key Mammalian PLD Isoforms and Their Characteristics
Isoform | Structural Domains | Subcellular Localization | Catalytic Activity | Primary Functions |
---|---|---|---|---|
PLD1 | PX-PH, HKDx2 | Golgi, endosomes, secretory vesicles | Low basal, regulated by ARF/Rho/PKC | Vesicle trafficking, secretion, cell signaling |
PLD2 | PX-PH, HKDx2 | Plasma membrane, cytoplasm | High constitutive | Cell migration, receptor endocytosis, membrane dynamics |
PLD3/4 | Transmembrane domain | Endoplasmic reticulum | Non-classical (nuclease activity) | Nucleic acid sensing, neurodegeneration |
PLD6 | Transmembrane tail | Mitochondrial outer membrane | Cardiolipin hydrolysis | Mitochondrial fusion, piRNA biogenesis |
PA exerts diverse cellular effects through:
PLD dysregulation is implicated in cancer progression (enhanced cell migration, invasion, survival), viral pathogenesis (viral entry/trafficking), and neurodegenerative disorders, making it a compelling therapeutic target [7] [8].
Early PLD research relied on indirect inhibitors with poor specificity:
The absence of isoform-selective, potent inhibitors hampered mechanistic studies of PLD-specific functions and therapeutic validation until the discovery of FIPI [2] [8].
5-Fluoro-2-indolyl des-chlorohalopemide (FIPI) emerged from systematic optimization of halopemide derivatives. Monovich et al. (2007) redesigned the scaffold by:
Table 2: Evolution of PLD Inhibitors Leading to FIPI
Inhibitor | Type | Potency (IC₅₀/EC₅₀) | Mechanism | Key Limitations |
---|---|---|---|---|
1-Butanol | Substrate competitor | N/A | Diverts transphosphatidylation | Nonspecific effects, incomplete PA suppression |
Neomycin | Indirect | ~300 µM | PIP₂ sequestration | Off-target effects on other PIP₂-dependent enzymes |
Halopemide | Direct | 2-5 µM | Binds catalytic pocket | Low potency, dopamine receptor activity |
FIPI | Direct | 20-25 nM (in vitro), 310 pM (cellular PA) | Competitive active-site inhibition | Dual PLD1/2 inhibition |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7